trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride

CAS No.: 1174138-03-4

Cat. No.: VC2769874

Molecular Formula: C11H23ClN2O

Molecular Weight: 234.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1174138-03-4 |

|---|---|

| Molecular Formula | C11H23ClN2O |

| Molecular Weight | 234.76 g/mol |

| IUPAC Name | 4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O.ClH/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H |

| Standard InChI Key | ZHOGOMZHSMFEKK-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)C1CCC(CC1)CN.Cl |

| Canonical SMILES | CC(C)NC(=O)C1CCC(CC1)CN.Cl |

Introduction

| Property | Value |

|---|---|

| CAS Registry Number | 1174138-03-4 |

| IUPAC Name | 4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide;hydrochloride |

| Molecular Formula | C₁₁H₂₃ClN₂O |

| Molecular Weight | 234.76 g/mol |

| PubChem CID | 124201971 |

| Standard InChI | InChI=1S/C11H22N2O.ClH/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H |

| Standard InChIKey | ZHOGOMZHSMFEKK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)C1CCC(CC1)CN.Cl |

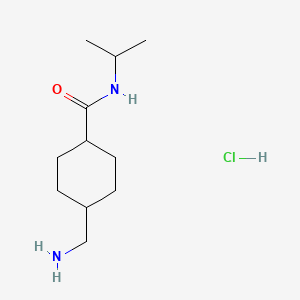

The molecular structure features a cyclohexane ring with an aminomethyl group and a carboxamide group linked to an isopropyl unit. The hydrochloride salt form enhances its solubility in aqueous solutions while maintaining stability during storage and handling .

Molecular Properties and Structural Features

Trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride exhibits specific molecular properties that influence its chemical behavior and potential applications in research settings.

Physical and Chemical Properties

The compound possesses several key physicochemical properties as outlined in Table 2:

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 234.1498911 Da |

| Monoisotopic Mass | 234.1498911 Da |

| Topological Polar Surface Area | 55.1 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 184 |

| Covalently-Bonded Unit Count | 2 |

These properties suggest the compound has moderate water solubility, potential for membrane permeability, and capacity for specific intermolecular interactions .

Structural Relationship to Tranexamic Acid

The compound is structurally related to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), with the key modification being the attachment of an isopropylamine group via an amide linkage in place of the carboxylic acid group. This modification potentially alters the compound's pharmacokinetic properties while maintaining some structural elements that contribute to biological activity .

Tranexamic acid itself is a well-established antifibrinolytic agent with multiple therapeutic applications, particularly in controlling bleeding. The structural relationship between the compounds suggests potential for related biological activities, though with modified pharmacokinetic profiles .

Synthesis and Production Methods

The synthesis of trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride likely involves strategic chemical modifications of either tranexamic acid or related cyclohexane derivatives.

Possible Synthetic Routes

Based on documented synthesis methods for related compounds, potential synthetic pathways for the target compound may include:

-

Amidation of tranexamic acid with isopropylamine, followed by conversion to the hydrochloride salt

-

Hydrogenation of 4-aminomethylbenzoic acid isopropylamide, followed by salt formation

-

Derivatization of cyclohexane precursors through targeted functional group modifications

Research on related cyclohexanecarboxylic acid derivatives suggests that modifications to the cyclohexanecarboxylic acid core can significantly impact biological activity, highlighting the importance of precise synthetic control.

Trans-Isomer Production

The production of trans-4-aminomethylcyclohexanecarboxylic acid derivatives generally requires specific synthetic approaches to ensure the desired stereochemistry. Patent literature describes processes for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives with trans ratios exceeding 75% .

One documented method involves a one-pot process using appropriate catalysts and solvent systems under basic conditions with low hydrogen pressure, making it suitable for industrial applications. This process begins with 4-aminobenzoic acid derivatives and achieves high trans selectivity .

A typical procedure might involve:

-

Catalytic hydrogenation of 4-aminobenzoic acid derivatives

-

Control of reaction conditions to favor trans-isomer formation

-

Subsequent functionalization to introduce the isopropylamine group

-

Conversion to the hydrochloride salt for stability and solubility enhancement

Comparative Analysis with Related Compounds

A comparative analysis between trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride and its related compounds provides insights into structure-activity relationships.

Comparison with Tranexamic Acid

Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is the parent compound with well-established pharmacological properties:

| Property | Tranexamic Acid | Trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, HCl |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₂ | C₁₁H₂₃ClN₂O |

| Molecular Weight | 157.2102 g/mol | 234.76 g/mol |

| Functional Groups | Carboxylic acid, Primary amine | Carboxamide, Primary amine, HCl salt |

| Water Solubility | High (as zwitterion) | Moderate to high (as HCl salt) |

| Primary Use | Therapeutic (antifibrinolytic) | Research |

The isopropylamine modification in the target compound potentially alters membrane permeability, metabolic stability, and receptor interactions compared to tranexamic acid .

Comparison with Cis-Isomer

The trans configuration of the compound is a critical structural feature that distinguishes it from its cis-isomer. In related compounds, the trans configuration has been associated with specific biological activities:

-

The trans-isomer typically exhibits different binding affinities compared to the cis-isomer

-

Production methods often aim to maximize trans-isomer content (>75%) due to its preferred activity profile

-

Conversion methods from cis to trans configurations have been developed for related compounds to enhance desired properties

Current Research Status and Future Directions

The research landscape surrounding trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride continues to evolve, with several promising directions for future investigation.

Current Research Interests

Current research potentially focuses on:

-

Evaluation of the compound's biological activity profile

-

Investigation of structure-activity relationships among tranexamic acid derivatives

-

Development of novel synthetic methods to improve production efficiency

-

Exploration of potential applications in specific research domains

Future Research Directions

Future research directions may include:

-

Development of derivatives with enhanced specificity for particular biological targets

-

Investigation of prodrug approaches to improve pharmacokinetic properties

-

Exploration of potential applications beyond traditional antifibrinolytic mechanisms

-

Comparative studies with other modified cyclohexane carboxylic acid derivatives

Acyloxyalkyl carbamate prodrugs of related compounds have demonstrated improved bioavailability and pharmaceutical properties, suggesting similar approaches might be valuable for the target compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume